4-Bromo-5,8-dimethylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Bromo-5,8-dimethylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C14H14BrNO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, methyl groups at the 5th and 8th positions, and an ethyl ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5,8-dimethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,8-dimethylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4th position can be substituted by nucleophiles such as amines and thiols.
Oxidation: The methyl groups at the 5th and 8th positions can be oxidized to form corresponding carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
4-Bromo-5,8-dimethylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-5,7-dimethylquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-hydroxy-5,8-dimethylquinoline-3-carboxylate
Uniqueness
4-Bromo-5,8-dimethylquinoline-3-carboxylic acid ethyl ester is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced nucleophilicity and potential for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1242260-19-0 |
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Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.175 |
IUPAC Name |
ethyl 4-bromo-5,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3 |
InChI Key |
XMRZLCALAWAKTP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Br |
Synonyms |
4-Bromo-5,8-dimethylquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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